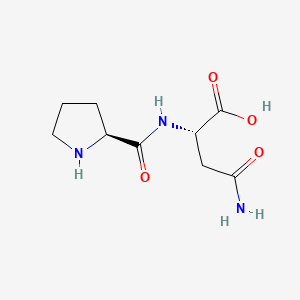
Prolyl-Asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pro-Asn-OH is a dipeptide composed of proline and asparagine. It is a biologically active polypeptide that can be identified through peptide screening, a research tool that pools active peptides primarily by immunoassay. Peptide screening is used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Pro-Asn-OH can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the use of Fmoc-protected amino acids, which are deprotected using piperidine, and the coupling reactions are facilitated by activating agents such as HBTU or DIC .
Industrial Production Methods
Industrial production of H-Pro-Asn-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of large quantities of reagents and solvents, and the purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Asn-OH can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the conversion of carbonyl groups to alcohols .
Scientific Research Applications
H-Pro-Asn-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of H-Pro-Asn-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
H-Pro-Asn-OH can be compared with other similar dipeptides, such as H-Pro-Pro-OH and H-Pro-Gln-OH. These compounds share structural similarities but differ in their specific amino acid composition, which can influence their biological activity and chemical reactivity. H-Pro-Asn-OH is unique in its ability to form specific interactions with certain molecular targets, making it valuable for targeted research applications .
List of Similar Compounds
- H-Pro-Pro-OH
- H-Pro-Gln-OH
- H-Pro-Val-OH
- H-Pro-Ser-OH
Properties
Molecular Formula |
C9H15N3O4 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
JQOHKCDMINQZRV-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















